molecular formula C19H15NO5 B2405884 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzofuran-2-carboxamide CAS No. 2034621-11-7

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzofuran-2-carboxamide

Cat. No. B2405884
M. Wt: 337.331
InChI Key: JJJYAEGZLIAQEW-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzofuran-2-carboxamide, also known as FFA4 agonist, is a chemical compound that has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Reactivity

Synthesis and reactivity studies have led to the development of methodologies for creating benzofuran derivatives. For example, Aleksandrov and El’chaninov (2017) described the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a process involving the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 and oxidation to achieve electrophilic substitution reactions (А. Aleksandrov & М. М. El’chaninov, 2017). Similar methodologies could potentially be applied to the synthesis of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzofuran-2-carboxamide, emphasizing the significance of electrophilic substitution and oxidative processes in the creation of complex benzofuran derivatives.

Potential Biological Activities

The research into benzofuran derivatives has also extended into potential biological activities. Ohemeng et al. (1994) synthesized a series of benzofuran hydroxyamic acids, evaluating their 5-lipoxygenase inhibitory activities. Some derivatives exhibited potent enzyme inhibition, suggesting the therapeutic potential of benzofuran compounds in treating conditions mediated by 5-lipoxygenase activity (K. Ohemeng et al., 1994). This highlights the importance of exploring the biological activities of benzofuran derivatives, including N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzofuran-2-carboxamide, for potential pharmacological applications.

Thermally Stable Polymers

Benzofuran derivatives have also been investigated for their application in the synthesis of thermally stable polymers. Banihashemi and Toiserkani (2004) synthesized new aromatic diester–dicarboxylic acids containing furan rings, which were then converted into aromatic copoly(ester–amide)s. These polymers exhibited excellent thermal stability and potential for various industrial applications (A. Banihashemi & Hojjat Toiserkani, 2004). While not directly related to N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzofuran-2-carboxamide, this research demonstrates the broader potential of benzofuran derivatives in material science.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c21-18(16-10-13-4-1-2-5-15(13)25-16)20-12-19(22,14-7-9-23-11-14)17-6-3-8-24-17/h1-11,22H,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJYAEGZLIAQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzofuran-2-carboxamide

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